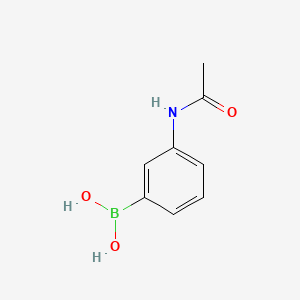

3-Acetamidophenylboronic acid

描述

Significance and Scope of 3-Acetamidophenylboronic Acid in Contemporary Chemical Science

This compound, a member of the arylboronic acid family, has emerged as a significant compound in modern chemical science. Its unique structure, featuring both an acetamido group and a boronic acid moiety on a phenyl ring, imparts valuable reactivity and selectivity. chemimpex.com This versatile building block is integral to various fields, including medicinal chemistry, organic synthesis, and materials science. chemimpex.compharmiweb.com

In medicinal chemistry, this compound is a crucial intermediate in the synthesis of a wide range of therapeutic agents. chemimpex.com Its ability to form stable yet reversible covalent bonds with diols is a key feature, enabling interactions with biological molecules like sugars and proteins. wikipedia.orgacs.org This property is exploited in the design of enzyme inhibitors and sensors. wikipedia.orgacs.org For instance, it has been investigated for its potential in developing treatments for neurodegenerative diseases and as an inhibitor of certain enzymes implicated in inflammation. researchgate.netresearchgate.net

The compound's role in organic synthesis is prominently highlighted by its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. sigmaaldrich.comnt-rt.ru This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals. chemimpex.comnt-rt.ru The acetamido group on the phenyl ring can influence the electronic properties and reactivity of the boronic acid, allowing for fine-tuning of reaction conditions and outcomes. chemimpex.com

Furthermore, this compound and its derivatives are utilized in the development of advanced materials. chemimpex.com Its ability to interact with polymers and other materials makes it a candidate for creating sensors, particularly for glucose and other saccharides. chemimpex.comacs.org This has significant implications for medical diagnostics, such as in the management of diabetes. chemimpex.com

Historical Context and Evolution of Boronic Acid Chemistry Relevant to this compound

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid. pharmiweb.comwikipedia.org This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation. wikipedia.org For a considerable period, boronic acids were regarded as chemical curiosities. wiley-vch.de

A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. wiley-vch.demdpi.com This palladium-catalyzed reaction between organoboranes (including boronic acids) and various organic halides proved to be a highly efficient and versatile method for forming carbon-carbon bonds. mdpi.comrsc.org The discovery dramatically elevated the status of boronic acids from niche compounds to indispensable tools in synthetic organic chemistry. wiley-vch.de

The evolution of this field saw the expansion of the reaction's scope to include a wide variety of boronic acids and coupling partners, operating under increasingly mild conditions. nobelprize.org The functional group tolerance of the Suzuki-Miyaura coupling is a significant advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. This is particularly relevant for functionalized boronic acids like this compound, where the acetamido group can be carried through the reaction sequence.

In parallel with their synthetic applications, the unique ability of boronic acids to form reversible covalent complexes with diols gained recognition. wikipedia.org This property has been harnessed in the field of supramolecular chemistry and for the development of sensors for saccharides. wikipedia.org The pKa of a boronic acid, which is typically around 9, is a crucial parameter as the tetrahedral boronate complex, formed upon binding, has a pKa closer to 7, making it relevant under physiological conditions. pharmiweb.com The introduction of substituents on the phenyl ring, such as the acetamido group in this compound, can modulate this pKa value. oup.com

Key Academic Research Avenues for this compound

Current academic research on this compound is diverse, reflecting its versatility as a chemical tool. Several key avenues of investigation stand out:

Medicinal Chemistry and Drug Discovery: A significant area of research focuses on the synthesis of novel bioactive molecules using this compound as a starting material or key intermediate. chemimpex.com Researchers are exploring its use in creating inhibitors for various enzymes. For example, it is a reactant in the synthesis of inhibitors for the NR2B subtype of NMDA receptor antagonists with potential antidepressant activity and inhibitors of 17,20-lyase. sigmaaldrich.com It has also been used to develop antimitotic and antitumor agents. sigmaaldrich.com

Organic Synthesis and Catalysis: The application of this compound in cross-coupling reactions remains a vibrant area of research. sigmaaldrich.com Scientists are continuously developing more efficient and greener synthetic protocols. This includes its use in Suzuki-Miyaura coupling and trifluoromethylation reactions. sigmaaldrich.com The compound serves as a valuable building block for constructing complex molecular architectures. chemimpex.com

Sensor Technology: The ability of the boronic acid group to bind with diols is being actively explored for the development of chemical sensors. chemimpex.comacs.org Research is focused on creating sensors for biologically important molecules like glucose, which could lead to improved diagnostics for conditions such as diabetes. chemimpex.com Studies have investigated the binding affinities of various boronic acids, including analogs of this compound, with different diols to optimize sensor performance. acs.org

Materials Science: In materials science, this compound is being investigated for its role in creating functional polymers and coatings. chemimpex.com Its incorporation into materials can impart specific chemical properties, leading to enhanced performance in various applications. chemimpex.com For instance, it has been used in the synthesis of polymers for molecularly imprinted nanoparticles. researchgate.net

Detailed Research Findings

Recent studies have further elucidated the properties and applications of this compound.

One area of investigation has focused on modifying the structure of this compound to fine-tune its properties. For example, the perfluoroalkylation of this compound was shown to significantly lower its pKa from 8.3 to 6.6. oup.comoup.com This is a crucial modification because a lower pKa enhances the ability of the boronic acid to form stable complexes with polyols at physiological pH, expanding its potential applications in biological and materials science. oup.comoup.com

In the realm of medicinal chemistry, docking studies have identified this compound as a potential inhibitor of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net Subsequent in vitro and in vivo studies have shown its ability to inhibit this enzyme and protect neuronal cells from damage. researchgate.net

The electrochemical behavior of p-acetamidophenylboronic acid (a positional isomer) has also been studied, revealing that the carbon-boron bond can be cleaved under neutral pH conditions through electrolysis to form the corresponding phenol (B47542). jst.go.jp This finding suggests potential applications in electrically controlled drug delivery systems. jst.go.jp

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10BNO3 | chemimpex.com |

| Molecular Weight | 178.98 g/mol | chemimpex.com |

| CAS Number | 78887-39-5 | chemimpex.com |

| Melting Point | 135-140 °C | chemimpex.comsigmaaldrich.com |

| Appearance | Light orange to yellow to green crystalline powder | chemimpex.com |

| pKa | 8.3 | oup.comoup.com |

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings | Source |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors | Reactant for NR2B subtype of NMDA receptor antagonists and 17,20-lyase inhibitors. | sigmaaldrich.com |

| Organic Synthesis | Suzuki-Miyaura coupling | Efficiently forms biaryl compounds essential for drug development. | sigmaaldrich.comnt-rt.ru |

| Sensor Technology | Glucose sensing | The boronic acid moiety binds to diols, enabling the detection of sugars. | chemimpex.comacs.org |

| Materials Science | Polymer functionalization | Used to create functional polymers with specific chemical properties. | chemimpex.com |

Structure

2D Structure

属性

IUPAC Name |

(3-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074678 | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-39-5 | |

| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Acetamidophenylboronic Acid and Its Derivatives

Established Synthetic Pathways for 3-Acetamidophenylboronic Acid

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent, is a frequently employed method. beilstein-journals.orgwikipedia.org This pathway offers high functional group compatibility, making it suitable for molecules with sensitive moieties like the acetamido group. beilstein-journals.org The typical starting material is 3-bromoacetanilide or 3-iodoacetanilide, which reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the Miyaura borylation is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of base, solvent, catalyst system, and reaction temperature. The selection of the base is critical to prevent side reactions, such as a competing Suzuki coupling. organic-chemistry.org While various bases can be used, tertiary amines like triethylamine (B128534) (Et₃N) have been shown to be particularly effective for the selective formation of the carbon-boron bond. acs.orgorganic-chemistry.org The solvent also plays a significant role, with dioxane being a commonly used medium that provides good results. organic-chemistry.orgnih.gov

Recent advancements have explored mechanochemical methods, such as ball milling, to conduct these borylations in a solid-state, solvent-free environment. These methods can significantly reduce reaction times to as little as 10 minutes and allow for operations to be performed in the air, increasing the practicality and environmental friendliness of the synthesis. beilstein-journals.org

Table 1: Optimization of Palladium-Catalyzed Borylation of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | Et₃N | Dioxane | 80 | 2h | High | acs.orgorganic-chemistry.org |

| PdCl₂(CH₃CN)₂ | SPhos | NEt₃ | Dioxane | - | Short | High | nih.gov |

| Pd(OAc)₂ | dppb | None | Dioxane | 160 | 15h | 92 | nsf.gov |

| XPhos-Pd-G2 | XPhos | KOAc | EtOH | 80 | 2h | High | nih.gov |

Catalyst Selection and Mechanistic Insights

The choice of the palladium catalyst and its associated ligand is paramount for a successful borylation reaction. Catalyst systems such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and those based on bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have demonstrated high efficiency. acs.orgnih.govnih.gov These advanced catalyst systems can operate at low loadings and facilitate short reaction times. nih.gov

The catalytic cycle for the Miyaura borylation typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromoacetanilide) to form an arylpalladium(II) species. organic-chemistry.org

Transmetalation: The boron reagent, activated by a base, transfers the boryl group to the arylpalladium(II) complex. acs.org

Reductive Elimination: The desired arylboronate ester is released from the palladium complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. conicet.gov.ar

An alternative, base-free mechanism has been proposed that involves the electrophilic activation of the aryl(halo)palladium(II) intermediate by a Lewis acid, which promotes the borylation. acs.org

Novel Approaches in the Synthesis of this compound Derivatives

Perfluoroalkylation Strategies for Modified pKa Profiles

The acidity (pKa) of a phenylboronic acid is a critical property, particularly for applications involving binding to diols under physiological conditions (pH ~7.4). oup.com The relatively high pKa of this compound (pKa = 8.3) means that only a small fraction is in the active, ionized tetrahedral form at neutral pH. oup.com To enhance its acidity, electron-withdrawing groups can be introduced onto the aromatic ring.

A powerful strategy to lower the pKa is perfluoroalkylation. Introducing a strongly electron-withdrawing group, such as a heptafluoropropyl (-C₃F₇) group, can significantly decrease the pKa. For instance, the synthesis of 3-acetamido-6-heptafluoropropylphenylboronic acid from this compound using bis(heptafluorobutyryl)peroxide (B8344003) as the alkylating agent resulted in a drop in pKa to 6.6. oup.com This lower pKa leads to a much higher degree of ionization (calculated to be 86%) at physiological pH, making it more effective for diol binding applications. oup.com Copper-mediated methods have also been developed for the trifluoromethylation and perfluoroalkylation of arylboronic acids and their esters. conicet.gov.arnih.gov

Table 2: Comparison of pKa Values

| Compound | pKa | Ionization at pH 7.4 (%) | Reference |

|---|---|---|---|

| This compound | 8.3 | 11 | oup.com |

Functionalization for Specific Applications (e.g., polymerizable groups)

Incorporating this compound into larger molecular architectures, such as polymers, requires the introduction of polymerizable functional groups. This creates functional monomers that can be used in various polymerization techniques.

Strategies for creating such monomers include:

Acrylamide Functionalization: Commercially available 3-aminophenylboronic acid can be reacted with acryloyl chloride to produce 3-acrylamidophenylboronic acid, a monomer suitable for radical polymerization. researchgate.net

Click Chemistry: An azide (B81097) group can be introduced into 3-aminophenylboronic acid, which can then be conjugated to an alkyne-containing monomer like propargyl acrylate (B77674) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method yields a boronic acid monomer with a triazole linkage. acs.org

Electropolymerization: 3-Aminophenylboronic acid itself can be electrochemically polymerized, often in the presence of fluoride, to form functional polymer films like poly(aniline boronic acid) on conductive surfaces such as carbon nanotubes. rsc.orgaip.org

These functionalized polymers are explored for applications in sensors and materials science, where the boronic acid moiety can interact with diols like sugars. researchgate.netnih.govacs.org

Characterization Techniques in Synthetic Research of this compound

The successful synthesis and purification of this compound and its derivatives are confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR provides information on the number and environment of protons. For this compound, characteristic signals include those for the aromatic protons, the acetamido methyl protons (CH₃), and the N-H proton. rsc.org

¹³C NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamido group and the aromatic carbons. rsc.org

¹¹B NMR is particularly crucial for boron-containing compounds. nsf.govresearchgate.net The chemical shift in ¹¹B NMR can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or anion, providing insight into its ionization state and binding with diols. nsf.govacs.org The signal for the sp² boronic acid is typically found around 27-33 ppm, while the sp³ boronate appears further upfield at around 5-9 ppm. acs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing organoboron compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. rsc.org Secondary Ion Mass Spectrometry (SIMS) can even be used to determine the histological distribution of boron compounds in tissues. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups. For this compound, key vibrational bands include the N-H stretch, the C=O stretch of the amide, and the B-O and O-H stretches of the boronic acid group. rsc.org

Melting Point Analysis: The melting point is a physical constant used to assess the purity of the synthesized solid compound. rsc.org

Table 3: Spectroscopic Data for a Derivative of this compound

| Technique | Derivative | Characteristic Signals/Data | Reference |

|---|---|---|---|

| ¹H NMR | N,N',N''-((1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(benzene-3,1-diyl))triacetamide | δ 9.92 (s, 3H), 7.91 (s, 3H), 7.80 (d, J = 7.9 Hz, 3H), 7.58 (d, J = 7.1 Hz, 3H), 7.32 (t, J = 7.7 Hz, 3H), 2.07 (s, 9H) (in (CD₃)₂SO) | rsc.org |

| ¹³C NMR | N,N',N''-((1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(benzene-3,1-diyl))triacetamide | δ 168.3, 138.7, 128.5, 127.8, 124.4, 120.7, 24.1 (in (CD₃)₂SO) | rsc.org |

| ¹¹B NMR | N,N',N''-((1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(benzene-3,1-diyl))triacetamide | δ 14.5 (in (CD₃)₂SO) | rsc.org |

| HRMS (ESI) | N,N',N''-((1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(benzene-3,1-diyl))triacetamide | Calculated for C₂₄H₂₄O₆N₃¹¹B₃Na [M+Na]⁺: 506.1842, Found: 506.1833 | rsc.org |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the precise structure of this compound. Proton (¹H) NMR spectroscopy confirms the presence and environment of all hydrogen atoms in the molecule. thermofisher.com For this compound, characteristic signals include a singlet for the methyl (CH₃) protons of the acetamido group, distinct resonances for the aromatic protons on the phenyl ring, and signals corresponding to the boronic acid's hydroxyl protons and the amide proton. oup.com Carbon-13 (¹³C) NMR spectroscopy complements this by identifying all unique carbon environments, such as the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon. rsc.org In some cases, Boron-11 (¹¹B) NMR is also employed to directly probe the boron center. rsc.org

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. oup.com Key vibrational bands include a strong absorption for the amide carbonyl (C=O) stretch, bands for the N-H bond of the amide group, and characteristic stretches for the B-O and O-H bonds of the boronic acid moiety. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to confirm the molecular weight of the target compound and to identify related substances or products from a reaction mixture. bruker.comacs.org The liquid chromatography component separates the compound from impurities, after which the mass spectrometer provides a mass-to-charge ratio (m/z). jst.go.jp For this compound, which has a molecular weight of 178.98 g/mol , electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ peak at approximately m/z 179.99. thermofisher.comjst.go.jpsigmaaldrich.com This technique is crucial for verifying the identity of the final product and for analyzing the components of complex mixtures during synthesis or degradation studies. jst.go.jpnih.gov

Table 1: Spectroscopic Data for this compound and a Key Derivative

| Technique | Compound | Key Findings | Source(s) |

| ¹H-NMR | This compound | (DMSO-d₆, ppm): δ 2.0 (3H, s, CH₃), 7.2-7.8 (4H, m, phenyl), 7.9 (2H, s, OH), 9.8 (1H, s, NH) | oup.com |

| ¹³C-NMR | Boroxine (B1236090) of this compound¹ | ((CD₃)₂SO, ppm): δ 168.3, 138.7, 128.5, 127.8, 124.4, 120.7, 24.1 | rsc.org |

| ¹¹B-NMR | Boroxine of this compound¹ | ((CD₃)₂SO, ppm): δ 14.5 | rsc.org |

| IR | This compound | (KBr, cm⁻¹): 3350 (NH), 3300 & 1530 (B-OH), 1660 & 1540 (-CO-NHR), 1310 (B-O) | oup.com |

| LC-MS | p-Acetamidophenylboronic acid² | Generated a protonated ion [M+H]⁺ peak at m/z 180.33 in positive ESI mode. | jst.go.jp |

¹ Data for N,N',N''-((1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(benzene-3,1-diyl))triacetamide, the boroxine trimer of this compound. rsc.org ² Data for the para-isomer is shown to illustrate the technique; the meta-isomer is expected to behave similarly. jst.go.jp

Chromatographic Purity Assessment (e.g., HPLC)

Assessing the purity of synthesized this compound is critical, and High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. ehost.jp Commercial specifications for this compound often stipulate a purity of ≥97.5% as determined by HPLC, underscoring the technique's importance as a quality control standard. thermofisher.com

Reverse-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (like a C18 or ODS column) and a polar mobile phase. oup.comjst.go.jp The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. By carefully selecting the column, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like acetic acid), flow rate, and detection wavelength (typically UV), a sharp, symmetrical peak for this compound can be obtained. acs.orgjst.go.jp The purity is then calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC is also invaluable for monitoring the progress of a chemical reaction. oup.com For instance, in the synthesis of a derivative, aliquots of the reaction mixture can be analyzed by HPLC to observe the consumption of starting materials and the formation of the product over time. oup.comjst.go.jp

Table 2: Examples of HPLC Methods for Analysis of Phenylboronic Acids

| Analyte / Context | Column Type | Mobile Phase / Eluent | Detection | Purpose | Source(s) |

| This compound | Not specified | Not specified | UV | Purity assay (≥97.5%) | thermofisher.com |

| Derivative of this compound | ODS (Octadecylsilane) | 1% Acetic Acid and N,N-dimethylformamide | Not specified | Fractionation of reaction mixture | oup.com |

| p-Acetamidophenylboronic acid | C18 | Water/Acetonitrile with 0.1% TFA | UV (230 nm) | Monitoring of electrolytic degradation | acs.orgjst.go.jpnih.gov |

Mechanistic Studies of 3 Acetamidophenylboronic Acid Reactivity and Interactions

Boronic Acid–Diol Complexation Mechanisms

The hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing diol functionalities. This interaction is central to their use in various chemical and biological applications. acs.orgnih.govresearchgate.net The complexation is a dynamic equilibrium, sensitive to environmental factors and the intrinsic properties of both the boronic acid and the diol.

Formation of Boronate Esters with 1,2- and 1,3-Diols

3-Acetamidophenylboronic acid readily reacts with molecules containing vicinal (1,2) or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively. researchgate.netmdpi.comresearchgate.net This condensation reaction involves the displacement of two water molecules from the boronic acid's hydroxyl groups and the diol's hydroxyl groups. The stability of the resulting cyclic ester is influenced by the ring size, with five-membered rings from 1,2-diols and six-membered rings from 1,3-diols being the most common. researchgate.netmdpi.com The formation of these esters is a reversible process, allowing for dynamic exchange and responsiveness to the presence of competing diols. nih.gov

The reaction proceeds through the interaction of the diol with the boron center. Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. mdpi.comrsc.org The tetrahedral boronate is generally the more reactive species in ester formation with diols. nih.gov The stereochemistry of the diol plays a crucial role; for instance, threo-1,2-diols tend to form more stable complexes than their erythro counterparts due to reduced steric strain in the resulting boronate ester. rsc.org

Influence of Substituent Effects on Complexation Affinity and Selectivity

The electronic properties of the substituent on the phenyl ring significantly modulate the reactivity of the boronic acid. The acetamido group at the meta position in this compound acts as a weak electron-withdrawing group. researchgate.net This influences the Lewis acidity of the boron atom, which in turn affects the pKa of the boronic acid and its affinity for diols. Compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0), this compound has a slightly lower pKa, generally reported to be around 8.5. acs.orgmdpi.comresearchgate.net

Electron-withdrawing groups generally lower the pKa of the boronic acid, increasing the concentration of the more reactive tetrahedral boronate anion at a given pH, which can lead to enhanced binding affinity. acs.orgrsc.org However, the position of the substituent is critical. While ortho-substituents can have profound effects due to intramolecular interactions (e.g., forming an intramolecular B-N or B-O bond), the meta-acetamido group's influence is primarily through inductive and resonance effects on the phenyl ring. acs.orgnih.govrsc.org Studies comparing various substituted phenylboronic acids have shown that this compound possesses a relatively high pKa compared to derivatives with strongly electron-withdrawing groups, which impacts its optimal binding conditions. acs.orgnih.gov

The table below presents the pKa value for this compound as determined in a comparative study.

| Compound | Measured pKa |

| This compound | 8.83 |

Data sourced from Brooks et al. (2018). The reported values were determined by spectroscopic titration.

pH-Dependence and Reversibility of Boronate Ester Formation

The formation of boronate esters is exquisitely pH-dependent. acs.orgmdpi.comresearchgate.net This dependence is a direct consequence of the equilibrium between the less reactive neutral boronic acid (sp²) and the more reactive anionic boronate (sp³). mdpi.comrsc.org As the pH of the solution increases towards the pKa of the boronic acid, the concentration of the anionic boronate form rises, generally leading to an increase in ester formation. acs.org

Optimal binding is typically observed at a pH that is between the pKa of the boronic acid and the pKa of the diol. acs.orgsemanticscholar.org This is because a sufficient concentration of both the reactive boronate anion and the protonated diol is required for the reaction to proceed efficiently. At very high pH, the deprotonation of the diol can become significant, which may disfavor the complexation. The reversible nature of this pH-dependent binding is a key feature, allowing for the controlled association and dissociation of complexes by simply altering the pH of the medium. acs.orgresearchgate.net

The following table details the association constants (K_eq) of this compound with various biologically relevant diols at different pH values, illustrating the impact of pH on binding affinity.

| Diol | K_eq (M⁻¹) at pH 7.4 | K_eq (M⁻¹) at pH 8.0 | K_eq (M⁻¹) at pH 9.0 |

| Sorbitol | 110 | 270 | 1100 |

| Fructose (B13574) | 50 | 130 | 430 |

| Glucose | <10 | 10 | 50 |

Data sourced from Brooks et al. (2018). Association constants were determined using a competitive binding assay with Alizarin Red S.

Electrochemical Reactivity of this compound

In addition to its complexation chemistry, this compound exhibits interesting electrochemical properties, particularly the cleavage of its carbon-boron bond under specific conditions.

Carbon-Boron Bond Cleavage under Applied Electric Potential

The carbon-boron (C-B) bond in arylboronic acids can be cleaved under the influence of an applied electric potential. jst.go.jp Research on p-acetamidophenylboronic acid has demonstrated that electrolytic cleavage of the C-B bond occurs, yielding the corresponding phenol (B47542), p-acetamidophenol. jst.go.jp This reaction was achieved at an electric potential of +1.2 V (vs. Ag/AgCl) in a neutral phosphate (B84403) buffer (pH 7.4). jst.go.jp

The general mechanism for the electrochemical oxidation of arylboronic acids is thought to proceed via a one-electron oxidation process. nih.govwiley.com This can lead to the formation of an aryl radical and subsequent reaction with water or other nucleophiles present in the medium to yield the corresponding phenol. wiley.comrsc.org In some proposed pathways, especially under aerobic conditions, the reaction may involve the generation of a superoxide (B77818) anion intermediate. nih.gov The applied potential provides the necessary energy to overcome the activation barrier for the C-B bond cleavage, initiating the oxidative transformation. This electrochemical reactivity represents a distinct functional aspect of arylboronic acids, controllable by an external electrical stimulus. jst.go.jp

Formation of Phenolic Derivatives through Electrochemical Oxidation

The carbon-boron bond in arylboronic acids is susceptible to cleavage and functionalization through various methods, including electrochemical oxidation, which provides a pathway to the synthesis of corresponding phenolic derivatives. This process, known as ipso-hydroxylation, involves the replacement of the boronic acid group with a hydroxyl group at the same ring position. Studies on related compounds, such as p-acetamidophenylboronic acid, have demonstrated that the electrochemical cleavage of the C-B bond can be achieved under neutral pH conditions. researchgate.net The general mechanism for the electrochemical hydroxylation of organoboron compounds can proceed via cathodic or anodic processes. Cathodic hydroxylation, for example, has been successfully performed under an oxygen atmosphere, yielding phenol derivatives with high selectivity. researchgate.net

The electrochemical oxidation of phenylboronic acids to phenols is a reaction of significant interest for applications such as the development of electrochemically-triggered drug delivery systems. researchgate.net The transformation of the boronic acid moiety into a phenol group can act as a trigger for subsequent chemical reactions. researchgate.net While detailed studies focusing exclusively on the electrochemical oxidation of this compound are not extensively detailed in the provided research, the principles derived from studies on other arylboronic acids are applicable. The oxidation process fundamentally involves the generation of a phenolic compound from the boronic acid precursor at an electrode surface. researchgate.netcuni.cz

Cyclic Voltammetry Studies for Redox Behavior Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. researchgate.net For substituted phenylboronic acids, CV can be employed to determine oxidation potentials and to understand the mechanism of electron transfer processes. researchgate.netresearchgate.net In a typical CV experiment for a phenolic compound or its precursor, a potential is scanned back and forth, and the resulting current is measured. researchgate.net For many phenolic compounds and their arylboronic acid precursors, the electrochemical oxidation is an irreversible process, characterized by the appearance of an anodic (oxidation) peak in the voltammogram without a corresponding cathodic (reduction) peak on the reverse scan. researchgate.net

Studies on various arylboronic esters using cyclic voltammetry have shown that oxidation potentials are influenced by the substituents on the aromatic ring. researchgate.net For example, the CV of various parabens and p-substituted phenolic analogues at a glassy carbon electrode reveals a single irreversible anodic peak, with the peak potential being sensitive to the inductive effects of the chemical substituents. researchgate.net Although specific cyclic voltammograms for this compound are not detailed, it is expected to exhibit an irreversible oxidation peak corresponding to the oxidation of the molecule. The position and shape of this peak would provide critical information about its redox properties and the ease of its electrochemical conversion to the corresponding phenolic derivative. researchgate.netresearchgate.net

Lewis Acid-Base Interactions and Boronate Anion Formation

A defining characteristic of boronic acids, including this compound, is their nature as Lewis acids, meaning they can accept a pair of electrons. chemrxiv.orgresearchgate.net This acidity is centered on the boron atom, which has a vacant p-orbital. This allows boronic acids to interact with Lewis bases, such as hydroxide (B78521) ions or other nucleophiles. researchgate.net This interaction is fundamental to the formation of the tetracoordinate boronate anion. rsc.org

The equilibrium between the neutral, trigonal planar (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate form is governed by the pH of the solution and the compound's acidity constant (pKa). rsc.org The pKa value is a critical parameter that indicates the pH at which the neutral acid and its conjugate boronate base are present in equal concentrations. rsc.orgnih.gov

The substituent on the phenyl ring significantly influences the pKa. Electron-withdrawing groups stabilize the negatively charged boronate anion, leading to a lower pKa and stronger Lewis acidity. rsc.org Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa. rsc.org The acetamido group in this compound is considered an electron-donating group, which leads to a relatively high pKa compared to phenylboronic acid or derivatives with electron-withdrawing groups. nih.gov This higher pKa indicates weaker acidity and a reduced tendency to form the boronate anion at neutral pH. rsc.orgnih.gov

Table 1: pKa Values for Selected Phenylboronic Acid Derivatives This table presents the experimentally determined pKa values for this compound and other related phenylboronic acid derivatives, illustrating the effect of different substituents on the acidity of the boronic acid group.

Applications of 3 Acetamidophenylboronic Acid in Biomaterials and Responsive Systems

Integration into Dynamic Covalent Materials

The principle of dynamic covalent chemistry, which involves the formation and breakage of covalent bonds under equilibrium conditions, is central to the application of 3-acetamidophenylboronic acid in smart materials. This allows for the development of materials that can adapt their properties in response to external stimuli.

Hydrogels incorporating this compound exhibit responsiveness to both pH and mechanical stress. These hydrogels are typically formed by crosslinking polymers containing diol groups, such as poly(vinyl alcohol) (PVA), with boronic acid-functionalized molecules. mdpi.comrsc.orgnih.gov The formation and stability of the boronate ester crosslinks are highly dependent on pH. mdpi.comresearchgate.net

The pKa of the boronic acid is a critical factor; at pH values above the pKa, the boronic acid is in a tetrahedral boronate ion configuration, which readily forms stable ester bonds with diols. mdpi.com Conversely, in acidic conditions below the pKa, the equilibrium shifts towards the trigonal, uncharged boronic acid, leading to the dissociation of the boronate esters and a decrease in hydrogel stability and viscosity. mdpi.comnih.gov For instance, hydrogels made from boronic acid-functionalized alginate and PVA show significantly higher viscosity and stiffness at an alkaline pH of 9.0 compared to neutral (7.4) or acidic (6.0) conditions. mdpi.comresearchgate.net This pH-dependent behavior allows for the controlled release of encapsulated molecules, as the hydrogel network loosens in more acidic environments. mdpi.comnih.gov

These hydrogels also demonstrate shear-thinning properties, where their viscosity decreases under applied shear stress. researchgate.net This occurs because the dynamic covalent crosslinks can be temporarily disrupted by mechanical force, allowing the material to flow. Upon removal of the stress, the crosslinks reform, and the hydrogel recovers its structure. This characteristic is valuable for applications like injectable drug delivery systems. researchgate.netnih.gov

| pH Condition | Boronic Acid State | Boronate Ester Stability | Hydrogel Property |

|---|---|---|---|

| Above pKa (e.g., pH 9.0) | Tetrahedral boronate ion (sp3) | Stable, strong crosslinks | Higher viscosity and stiffness |

| Below pKa (e.g., pH 6.0) | Trigonal boronic acid (sp2) | Unstable, weak crosslinks | Lower viscosity, increased fluidity |

The reversible nature of boronate ester bonds imparts self-healing properties to polymers containing this compound. rsc.orgresearchgate.net When a fracture occurs in such a material, the dynamic covalent bonds at the fracture interface can dissociate and subsequently reform, mending the damage. acs.orgmdpi.com This process is often triggered or facilitated by external stimuli like water or changes in pH. rsc.orgacs.orgnih.gov

The mechanism of self-healing relies on the hydrolysis and re-esterification of the boronate esters. rsc.orgresearchgate.net In the presence of moisture, boronate ester bonds can break (hydrolyze) and then re-form with available diol groups across the damaged surfaces, effectively repairing the material. mdpi.com This bond exchange, or transesterification, allows the polymer network to reorganize and restore its integrity at room temperature. rsc.orgacs.org The efficiency of healing can be high, with some systems regaining a significant percentage of their original mechanical strength. rsc.org The dynamic nature of these bonds allows the polymer chains to maintain mobility, which is crucial for the repair process. nih.gov

Nanoparticles functionalized with this compound are extensively explored for glucose-responsive drug delivery, particularly for insulin (B600854). mdpi.comrsc.orgnih.gov The underlying principle is the competitive binding of glucose to the boronic acid moieties. mdpi.com In these systems, a polymer network is formed through boronate ester crosslinks, either between boronic acid and diol groups on the same or different polymer chains, encapsulating a therapeutic agent like insulin. mdpi.comrsc.org

When glucose concentration in the surrounding environment increases, glucose molecules, which are diols, compete with the crosslinking diols for binding to the boronic acid sites. mdpi.com This competition leads to the dissociation of the boronate ester crosslinks within the nanoparticle matrix. rsc.org The disruption of the network causes the nanoparticles to swell or disassemble, triggering the release of the encapsulated drug. mdpi.comrsc.orgnih.gov The pKa of the phenylboronic acid derivative is crucial, as it affects the binding affinity with glucose at physiological pH. rsc.org Derivatives like this compound are used to fine-tune this responsiveness. rsc.org For example, nanoparticles made from poly(3-acrylamidophenylboronic acid-block-N-vinylcaprolactam) have been shown to be glucose-sensitive and capable of sustained insulin release. nih.gov

| Glucose Level | Boronate Ester Crosslinks | Nanoparticle State | Drug Release |

|---|---|---|---|

| Low | Intact | Stable, crosslinked network | Minimal |

| High | Disrupted by competitive binding of glucose | Swollen or disassembled network | Triggered |

Living Materials and Bio-Interfaces

The ability of this compound to form dynamic covalent bonds with biological structures has led to the development of "living materials," where synthetic polymers are interfaced with living cells.

A dynamic covalent interface can be established between polymers containing this compound and the cell surface of microorganisms like the Gram-positive bacterium Bacillus subtilis. chemrxiv.org The cell wall of B. subtilis is rich in peptidoglycan and teichoic acids, which present diol functionalities. chemrxiv.org this compound (APBA) and polymers incorporating APBA can form reversible covalent boronate ester bonds with these surface diols. chemrxiv.org

This interaction allows synthetic polymers to bind directly to the surface of living cells, creating a hybrid material. chemrxiv.org Research has demonstrated that polymers with multiple APBA units (pAPBA) can effectively crosslink B. subtilis cells, leading to the formation of stable, self-standing hydrogels that constitute a living material. chemrxiv.org This interface is dynamic, meaning the bonds can form and break, allowing the material to be adaptive. chemrxiv.orgnih.gov

A key feature of the dynamic covalent interface is its reversibility. chemrxiv.org The boronate ester bonds between the polymer and the bacterial cell surface can be disrupted by introducing a competitive diol species, such as fructose (B13574) or sorbitol, in the surrounding medium. chemrxiv.org These sugars have a high affinity for boronic acids and will displace the cell surface diols from the polymer, leading to the dissociation of the cell-polymer linkage.

This reversible binding mechanism allows for the controlled encapsulation and subsequent release of the living cells. chemrxiv.org For instance, B. subtilis cells encapsulated within a pAPBA-based hydrogel can be retrieved by simply immersing the material in a solution containing a competitive sugar. chemrxiv.orgnih.gov This capability is significant for applications in biotechnology and for studying the biology of cells confined within a material matrix, as the retrieved cells remain viable and can be subjected to further biological analysis. chemrxiv.org

Chemical Fuel-Driven Dissipative Living Materials

A pioneering application of this compound (APBA) is in the development of chemical fuel-driven dissipative living materials. chemrxiv.orgacs.org These innovative materials are composed of bacterial cells, such as Staphylococcus epidermidis, and a telechelic block copolymer with APBA end blocks. acs.org The system is designed to undergo a macroscopic phase transition from a gel-like living material to a cell suspension upon the addition of a chemical fuel, specifically D-glucose. chemrxiv.orgresearchgate.net

The mechanism relies on the dual role of D-glucose. acs.org Initially, D-glucose acts as a competitive disassembling agent, binding to the APBA moieties on the copolymer and disrupting the dynamic covalent bonds formed between the boronic acid and the diols present on the bacterial cell surface (teichoic acids). chemrxiv.orgacs.org This disruption leads to the disassembly of the gel structure into a suspension of cell clusters. chemrxiv.org Subsequently, the living bacterial cells consume the D-glucose as a metabolic fuel source. acs.org As the glucose concentration decreases over time due to cellular metabolism, the dynamic covalent bonds between the APBA--containing polymer and the bacterial cells reform, driving the reassembly of the living material. chemrxiv.orgacs.org

This process represents the first instance of a dissipative living material where the transient behavior is directly controlled by the metabolic activity of its constituent living cells. chemrxiv.orgacs.org The time-dependent consumption of the chemical fuel dictates the material's assembly and disassembly cycle, mimicking the dissipative processes found in biological systems that maintain structural and functional complexity. researchgate.netchemrxiv.org

| Component | Role in the System | Reference |

| This compound (APBA) | Forms dynamic covalent bonds with diols on bacterial cell surfaces, acting as a molecular linker. | chemrxiv.orgacs.org |

| Staphylococcus epidermidis | The living component of the material; consumes the chemical fuel (D-glucose). | chemrxiv.orgacs.org |

| Telechelic block copolymer | The synthetic scaffold functionalized with APBA end blocks. | acs.orgresearchgate.net |

| D-Glucose | Acts as both a competitive disassembling agent and a metabolic fuel for the bacteria. | chemrxiv.orgacs.org |

Supramolecular Assembly and Recognition Systems

Design of Macrocycles, Cages, and Capsules

Boronic acids, including this compound, are versatile building blocks in supramolecular chemistry for the construction of complex architectures like macrocycles, cages, and capsules. epfl.chepfl.ch The principle behind their use lies in the formation of reversible covalent bonds, particularly boronate esters with diols, and dative B–N bonds with pyridyl ligands. epfl.ch

Multicomponent assembly strategies allow for the synthesis of these structures in a single step from simpler building blocks. For instance, the condensation reaction of diamines, tetraols, and formylphenylboronic acids can yield macrocycles through the simultaneous formation of imine bonds and boronate esters. epfl.chepfl.ch Similarly, reacting diboronic acids with catechol derivatives and various N-donor ligands can produce a range of structures. epfl.ch Depending on the geometry of the pyridyl ligand used, the resulting assembly can be a discrete macrocycle, a cage, or an extended polymeric network. epfl.chepfl.ch

These molecular containers possess internal cavities that can encapsulate guest molecules, modulating their chemical and physical properties. rsc.org The size and shape of the cages can be systematically varied by changing the boronic acid building block, allowing for the encapsulation of specific guests like polyaromatic molecules. epfl.chepfl.ch The ability to form these intricate structures through reversible interactions highlights the utility of boronic acids in creating functional supramolecular systems and in the field of crystal engineering. epfl.ch

| Supramolecular Structure | Key Reversible Interactions | Building Blocks |

| Macrocycles | Boronate ester formation, Imine condensation | Diamines, Tetraols, Formylphenylboronic acids |

| Cages | Boronate ester formation, Dative B–N bonds | Triamines, Diboronic acids, Catechols, Tripyridyl linkers |

| Polymers (1D & 2D) | Boronate ester formation, Dative B–N bonds | Diboronic acids, Catechols, Dipyridyl or Tetrapyridyl linkers |

Recognition of Saccharides and Glycoproteins

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their extensive use in the recognition of saccharides and glycoproteins. nih.govsciengine.comnih.gov this compound is a key compound in this area, as its binding affinity and specificity can be tuned for various biological applications. sciengine.com

The interaction involves the formation of a cyclic boronate ester between the boronic acid group and the cis-diol moieties present in saccharides like glucose and fructose. sciengine.comnih.gov This binding event is pH-dependent and results in a change in the hybridization of the boron atom from sp² to sp³, leading to an increase in negative charge on the boronic acid moiety. nih.govnih.gov This change in the electronic and physical properties of the molecule is often exploited to create a detectable signal for sensing applications. nih.gov

This recognition capability is crucial for:

Sensing Systems: Phenylboronic acid-containing polymers can be integrated into hydrogels or other materials that swell or change color upon binding to glucose, forming the basis of glucose sensors for diabetes management. nih.govrsc.org

Glycoprotein Targeting: Sialic acid, a sugar that is often overexpressed on the surface of cancer cells, can be specifically targeted by phenylboronic acid-based systems. sciengine.com This interaction is being explored for tumor-targeting drug delivery. sciengine.com

Molecular Imprinting: Nanoparticles can be imprinted with glycan templates using boronate ester formation. After the template is removed, the resulting imprinted cavities can selectively recognize and bind to specific glycoproteins. sciengine.com

The binding affinity of boronic acids to different saccharides varies, which allows for the design of sensors with selectivity. nih.gov

| Analyte | Recognition Principle | Application | Reference |

| Monosaccharides (e.g., Glucose, Fructose) | Reversible boronate ester formation with cis-diols. | Glucose-responsive materials for insulin delivery and biosensing. | nih.govrsc.org |

| Sialic Acid | Specific binding between boronic acid and diols on sialic acid. | Targeting of cancer cells for drug delivery and diagnostics. | sciengine.com |

| Glycoproteins | Interaction with glycan chains on the protein surface. | Development of imprinted nanoparticles for selective protein recognition. | sciengine.com |

Biomedical Applications of 3 Acetamidophenylboronic Acid in Drug Discovery and Diagnostics

Applications in Drug Development and Medicinal Chemistry

3-Acetamidophenylboronic acid has emerged as a compound of interest in medicinal chemistry, primarily owing to the versatile reactivity of its boronic acid functional group. This moiety allows for a diverse range of chemical transformations and biological interactions, making it a valuable scaffold in the synthesis of new therapeutic and diagnostic agents.

As a Versatile Building Block in Pharmaceutical Synthesis

The utility of boronic acids as synthetic intermediates is well-established, and this compound is no exception. Its stability, low toxicity, and capacity to undergo various chemical reactions make it an important building block in the synthesis of complex organic molecules. mdpi.com It serves as a key reactant in metal-catalyzed processes, such as the Suzuki–Miyaura reaction, for the formation of carbon-carbon bonds. mdpi.com

Research indicates that this compound is a reactant in the synthesis of a variety of biologically active inhibitors. Its structural framework has been incorporated into molecules designed to target different biological pathways, demonstrating its versatility in pharmaceutical synthesis.

Table 1: Examples of Bioactive Compounds Synthesized Using this compound as a Reactant

| Class of Compound | Therapeutic Target/Application |

|---|---|

| (Indolyl)-3,5-substituted benzene analogs | Antimitotic and antitumor activity |

| NR2B subtype of NMDA receptor antagonists | Potential antidepressant activity |

| Biphenylylmethylimidazole derivatives | 17,20-Lyase inhibitors |

| Substituted pyrrolidines and tetrahydrofurans | AMPA receptor positive modulators |

This table is based on information from a product application note for this compound.

Development of Anti-cancer Agents

The field of oncology has seen a significant impact from boronic acid-containing drugs, most notably with the success of the proteasome inhibitor bortezomib. mdpi.com This has spurred interest in developing new boron-containing anticancer agents. This compound contributes to this area as a building block for compounds with potential antitumor activity. Specifically, it has been used as a reactant in the synthesis of (indolyl)-3,5-substituted benzene analogs which have demonstrated antimitotic and antitumor properties.

The broader class of organoboron compounds is extensively studied for cancer therapy due to their unique chemical properties. mdpi.com Boronic acids are recognized as potent enzyme inhibitors and have been a focus of research for treating various cancers, including multiple myeloma, prostate cancer, and breast cancer.

Inhibition Studies of Key Biological Enzymes (e.g., Acetylcholinesterase, Myeloperoxidase)

The ability of boronic acids to form reversible covalent bonds with active site serines makes them attractive candidates for enzyme inhibitors.

Myeloperoxidase (MPO) Myeloperoxidase is a pro-inflammatory enzyme found in neutrophils that produces potent oxidants like hypochlorous acid (HOCl) as part of the immune response. plos.orgnih.gov However, excessive MPO activity can lead to oxidative tissue damage and is implicated in various inflammatory diseases. nih.govfrontiersin.org Consequently, inhibitors of MPO are of significant therapeutic interest.

A study investigating boronate-based derivatives of acetaminophen (B1664979) explored the MPO inhibitory activity of 4-acetamidophenylboronic acid (AAPBA), a structural isomer of this compound. acs.orgnih.gov The research compared the MPO inhibitory performance of AAPBA with acetaminophen and a newly synthesized pro-inhibitor. acs.orgnih.gov The study found that while acetaminophen itself is an MPO inhibitor, a newly designed boronobenzyl derivative of acetaminophen (AMBB) showed lower direct MPO inhibitory activity, with an IC₅₀ value greater than 0.3 mM, compared to acetaminophen's IC₅₀ of 0.14 mM. nih.gov This research highlights the investigation of acetamidophenylboronic acid structures in the context of MPO inhibition and pro-drug design. acs.orgnih.gov

Acetylcholinesterase (AChE) Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a key role in neurotransmission in both the central and peripheral nervous systems. nih.govwikipedia.org Inhibitors of AChE are used therapeutically for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. wikipedia.orgmdpi.com While various classes of compounds, such as chalcones and acetophenone derivatives, have been synthesized and evaluated as potential AChE inhibitors, the reviewed scientific literature did not provide direct evidence of this compound being specifically studied for or used in the synthesis of acetylcholinesterase inhibitors. mdpi.comnih.govnih.govmdpi.com

Modulation of Survival Motor Neuron Protein

Spinal muscular atrophy (SMA) is a neurodegenerative disease caused by reduced levels of the Survival Motor Neuron (SMN) protein. nih.gov The SMN protein is part of a complex that is essential for the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs), a critical component of the cell's splicing machinery. nih.gov In addition to this canonical function, SMN is involved in the transport and localization of messenger ribonucleoprotein (mRNP) complexes in the axons of motor neurons.

Chemical suppliers indicate that 4-Acetamidophenylboronic acid, an isomer of this compound, is used as a reactant in the biological evaluation of modulators of the SMN protein. This suggests that derivatives of acetamidophenylboronic acid are being explored as potential therapeutic agents for diseases like SMA by targeting the SMN protein or its associated pathways.

Design of Pro-inhibitors and Targeted Therapies

A significant strategy in modern drug design is the development of prodrugs or pro-inhibitors that are activated at a specific site of disease, thereby increasing efficacy and reducing off-target side effects. The boronic acid moiety is particularly well-suited for such strategies.

Arylboronic acids can be incorporated into "pro-inhibitor" molecules designed to be activated by specific triggers found at sites of inflammation, such as reactive oxygen species (ROS). One study detailed the design of a boronobenzyl derivative of acetaminophen, (4-((4-acetamidophenoxy)methyl)phenyl)boronic acid (AMBB), as a pro-inhibitor of cyclooxygenase (COX) and myeloperoxidase (MPO). acs.orgnih.gov The hypothesis was that the arylboronic acid portion of the molecule would be oxidized at inflamed sites, leading to the release of the active inhibitor, acetaminophen. acs.orgnih.gov This approach aims to create a new class of pro-inhibitors that selectively deliver a therapeutic agent to tissues with elevated levels of oxidants. nih.gov This strategy showcases how the boronic acid group can be used to mask a drug's activity until it reaches its intended target.

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, a technique essential for creating diagnostic probes, targeted therapeutics, and functionalized biomaterials. nih.gov Boronic acids have become valuable tools in the bioconjugation toolbox due to their unique reactivity. researchgate.net

Arylboronic acids like this compound are amenable to several bioconjugation strategies:

Boronate Ester Formation: Boronic acids can reversibly react with 1,2- or 1,3-diols, which are common motifs in biomolecules like saccharides and glycoproteins, to form cyclic boronate esters. This interaction is pH-dependent and can be exploited for creating sensors or reversible linkages.

Metal-Catalyzed Cross-Coupling: The boronic acid group is a key participant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings. These reactions allow for the formation of stable carbon-carbon or carbon-heteroatom bonds, enabling the stable linkage of the boronic acid-containing molecule to proteins or other biomolecules under mild, aqueous conditions. researchgate.net

Iminoboronate Formation: Specially designed boronic acids, such as 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA), can undergo rapid and reversible conjugation with amines, such as those on lysine residues in proteins, to form iminoboronates. nih.gov These reactions can be used for dynamic labeling of biomolecules under physiological conditions. nih.gov While this compound lacks the ortho-carbonyl group required for this specific rapid cyclization, its core arylboronic acid structure makes it a suitable substrate for other established bioconjugation methods.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-APB |

| 4-Acetamidophenylboronic acid | 4-AAPBA |

| Acetaminophen | AM |

| (4-((4-Acetamidophenoxy)methyl)phenyl)boronic acid | AMBB |

| Bortezomib | - |

| Hypochlorous acid | HOCl |

| 2-formylphenylboronic acid | 2-FPBA |

Attachment of Drugs or Imaging Agents to Biomolecules

This compound serves as a versatile chemical building block in the field of bioconjugation. chemimpex.com Its utility lies in its inherent ability to form stable, reversible covalent bonds with specific functional groups present on biomolecules. The boronic acid moiety is capable of reacting with diols—pairs of hydroxyl groups—which are commonly found in biological structures like glycoproteins and ribonucleosides. This interaction results in the formation of cyclic boronate esters.

This reactivity is harnessed by researchers to attach therapeutic drugs or diagnostic imaging agents to larger biomolecules, such as proteins. chemimpex.com By functioning as a linker, this compound facilitates the creation of complex, functional bioconjugates. This process is fundamental to developing more sophisticated biomedical tools, as it allows for the precise coupling of small molecule payloads to targeting moieties or carriers, thereby creating integrated systems for therapeutic or diagnostic purposes. chemimpex.com The acetamido group on the phenyl ring can also modulate the compound's reactivity and selectivity, making it a valuable component in the synthesis of these advanced biomedical constructs. chemimpex.com

Enhancing Targeted Delivery in Therapeutic Contexts

The ability of this compound and its derivatives to bind to biomolecules is a cornerstone for enhancing the targeted delivery of therapeutics. chemimpex.com Phenylboronic acid (PBA) moieties have a particular affinity for sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This selective binding provides a mechanism for directing drug-loaded nanoparticles or other delivery systems specifically to pathological tissues while minimizing exposure to healthy cells. nih.gov

By incorporating PBA derivatives into drug delivery systems, researchers can achieve several advantages over conventional drugs. These systems can improve the transport of poorly soluble compounds, protect the drug from degradation by the immune system, and allow for a prolonged and controlled release. nih.gov This targeted approach increases the drug's bioavailability and concentration at the desired site, which can significantly enhance its therapeutic efficacy while reducing systemic toxicity and unwanted side effects. nih.gov For example, PBA-functionalized polymers have been used to create nanoconstructs that carry hydrophobic drugs like curcumin, demonstrating pH-responsive drug release for improved anticancer effects. nih.govrsc.org This strategy leverages the unique chemical properties of the boronic acid group to create more effective and targeted treatment modalities. nih.gov

Diagnostic Agents and Biosensing Technologies

Development of Boronic Acid-Based Chemosensors

The development of chemosensors based on boronic acids is rooted in the fundamental chemical principle of reversible covalent bonding between the boronic acid group and compounds containing cis-1,2- or cis-1,3-diols. mdpi.comrsc.org This interaction, which forms stable five- or six-membered cyclic boronate esters, has been a subject of interest for over seven decades and is the cornerstone of their use in molecular recognition. mdpi.com

The first application of boronic acids as recognition units for diol-containing compounds was reported in 1959 by Lorand and Edwards, who studied the complexation of benzeneboronate with various polyols. mdpi.com However, the field significantly advanced with the development of the first fluorescent boronic acid-based sensor for saccharides by Yoon and Czarnik in 1992. mdpi.com Since then, the boronic acid functional group has become a critical component in the design of chemosensors for a wide array of biologically significant molecules. mdpi.comrsc.org This has led to the creation of robust sensors capable of operating under physiologically relevant conditions, with applications expanding into cell biology and diagnostics. rsc.org

Fluorescent Probes for Analyte Detection

Boronic acid-based fluorescent probes are designed to signal the presence of specific analytes by converting a binding event into a measurable change in fluorescence. rsc.orgnih.gov The underlying mechanism often involves the interaction between the boronic acid's boron atom, which acts as a Lewis acid, and the target diol. nih.gov This binding event alters the electronic properties of the sensor molecule, leading to a change in its fluorescent output, such as quenching or enhancement of the signal. rsc.orgnih.gov

A common design for these sensors incorporates three key components: a fluorophore (the light-emitting unit), the boronic acid (the recognition unit or acceptor), and a linker. The specific arrangement of these parts can lead to different sensing mechanisms, including Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). nih.gov For instance, a sensor was developed for sialyl Lewis X—a cancer marker—that exhibits strong fluorescence enhancement upon binding. nih.gov Researchers have also created fluorescent sensors for other analytes, such as a novel sensor that can recognize Fe³⁺ ions in real-time with high selectivity, demonstrating the versatility of the boronic acid platform. nih.gov These probes are highly valued for their simplicity and sensitivity in detecting biologically important molecules. mdpi.com

Electrochemical Glucose Detection Systems

Beyond optical methods, this compound and its analogs are integral to the development of electrochemical biosensors, particularly for glucose detection. mdpi.com These systems offer an alternative to traditional enzyme-based sensors, which can suffer from instability. nih.gov A non-enzymatic sensor was developed by functionalizing a screen-printed carbon electrode with 3-aminophenylboronic acid. nih.govnih.gov

This sensor operates via Electrochemical Impedance Spectroscopy (EIS), where the binding of glucose to the boronic acid layer on the electrode surface alters its electrochemical properties. nih.govnih.gov The functionalization of the electrode with poly-phenylboronic acid was shown to decrease its electroactivity, and the subsequent interaction with glucose could be measured as a change in impedance. nih.gov This system demonstrated a high degree of sensitivity, with a low limit of detection of 8.53 x 10⁻⁹ M, and excellent selectivity for glucose over other sugars like fructose (B13574) and sucrose. nih.gov Such electrochemical sensors are advantageous due to their fast response, high sensitivity, and low cost. mdpi.com

Computational and Theoretical Studies of 3 Acetamidophenylboronic Acid

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is instrumental in understanding the interactions between 3-acetamidophenylboronic acid and biological macromolecules like proteins.

Research has identified this compound as a potential inhibitor of acetylcholinesterase through docking assays. These in silico studies indicated that the compound binds to the gorge region of the target enzyme. Molecular docking has also been employed to investigate the interaction between various boronic acids, including this compound, and insulin (B600854). chemrxiv.org In a theoretical study, the total energy of the interaction was calculated to determine the stability of the insulin-ligand complex, with contributions from van der Waals forces, hydrogen bonding, and electrostatic interactions being considered. chemrxiv.org The docking of this compound with insulin yielded a total energy of -67.108 kcal/mol. chemrxiv.org

Furthermore, molecular dynamics (MD) simulations can model the dynamic nature of chemical and biological reactions, although they can be limited by the time scale of the processes being studied. researchgate.net The insights from these simulation studies are crucial for designing targeted therapies and understanding disease mechanisms at a molecular level. chemimpex.com

| Biological Target | Computational Method | Key Finding | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Insulin | Molecular Docking (iGemDock) | Interaction stability assessed through binding energy calculation. chemrxiv.org | -67.108 chemrxiv.org |

| Acetylcholinesterase | Molecular Docking | Identified as a potential inhibitor, binding to the gorge region of the enzyme. | N/A |

Structure-Reactivity Relationships and pKa Analysis

The reactivity of this compound is intrinsically linked to its chemical structure, particularly the electronic properties of its substituents. A critical parameter governing its reactivity, especially its ability to bind with diols, is its acid dissociation constant (pKa). The pKa value dictates the equilibrium between the neutral, trigonal planar (sp² hybridized) form of the boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate form. rsc.orgmdpi.com Diol binding predominantly occurs with the tetrahedral boronate, making the pKa a crucial factor for applications under physiological conditions. rsc.org

The pKa of a boronic acid can be adjusted by modifying the aromatic ring with electron-withdrawing or -donating groups. acs.org Electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it, enhancing Lewis acidity. rsc.org In the case of this compound, the acetamido group's position and electronic nature influence its acidity. Studies have reported pKa values for this compound around 8.5. mdpi.comresearchgate.net One study determined its pKa to be the highest among a series of investigated boronic acids, indicating weaker acidity compared to derivatives with strong electron-withdrawing groups like 4-formylphenylboronic acid. rsc.orgacs.org The pKa is often determined experimentally by monitoring the UV absorption of the molecule as a function of pH. acs.org As the boronic acid converts to its tetrahedral boronate form, a decrease in absorbance at specific wavelengths is observed. acs.org

This structure-reactivity relationship is fundamental; for instance, in boronic acid-containing hydrogels, the binding of diols like glucose to the boronic acid units can increase the material's hydrophilicity, leading to swelling. acs.org The formation and stability of these dynamic covalent bonds are favored when the pH of the medium is above the pKa of the boronic acid, where the tetrahedral boronate ion predominates. mdpi.comresearchgate.net

| Compound | Reported pKa Value | Reference |

|---|---|---|

| This compound | 8.5 | mdpi.comresearchgate.net |

| This compound | Highest among the tested group (exact value not specified in abstract) | acs.org |

| Phenylboronic acid | ~9.0 | acs.org |

| Phenylboronic acid | 8.8 | mdpi.comresearchgate.net |

| 4-Formylphenylboronic acid | Lower than this compound | acs.org |

| 2-Formylphenyl boronic acid | 7.5 | mdpi.comresearchgate.net |

| Benzoxaborole | Significantly lower than this compound | acs.org |

Theoretical Models for Biological Interactions

Theoretical models are essential for understanding the complex interactions between this compound and biological systems. These models can explain the nature of binding forces and predict the behavior of the compound in a biological environment.

A key aspect of boronic acid's biological interaction is its ability to form reversible covalent bonds with diols, a feature widely explored for sugar sensing. chemrxiv.org Theoretical models have been developed to investigate the interaction between boronic acids and proteins like insulin. chemrxiv.org These models use computational tools to screen for binding and calculate the total energy of the complex, which is a sum of van der Waals, hydrogen bonding, and electrostatic interactions, to determine the stability of the interaction. chemrxiv.org

Furthermore, theoretical models are used to describe the physical changes in materials functionalized with boronic acids. For example, a model has been developed to explain the swelling of a polyacrylamide hydrogel containing boronic acid groups in response to glucose. pitt.edu This model accounts for the Donnan potential that arises from the formation of the boronate anion when the boronic acid binds to glucose, which lowers the boronic acid's pKa. pitt.edu The fitting of experimental data to such theoretical models helps in understanding and predicting the sensor's response. pitt.edu These computational approaches are invaluable for rational drug design and for developing new materials with responsive properties. chemimpex.com

Future Directions and Emerging Research Areas

Advanced Catalytic Applications Beyond Suzuki-Miyaura Coupling

While 3-acetamidophenylboronic acid is a well-established coupling partner in the Nobel prize-winning Suzuki-Miyaura reaction for forming carbon-carbon bonds wwjmrd.com, its utility is expanding into other important catalytic transformations. These alternative coupling reactions broaden the scope of bonds that can be formed, offering new pathways for the synthesis of complex molecules.

Chan-Lam Coupling: The Chan-Lam coupling, or Chan-Evans-Lam coupling, utilizes copper catalysts to form carbon-heteroatom bonds, specifically aryl ethers and secondary aryl amines, from aryl boronic acids and alcohols or amines, respectively wikipedia.orgyoutube.com. This reaction is advantageous as it can often be conducted at room temperature and is open to the air, presenting a complementary method to the palladium-catalyzed Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.org. The use of this compound in this reaction allows for the direct introduction of the 3-acetamidophenyl moiety onto nitrogen- and oxygen-containing nucleophiles, a valuable step in constructing pharmaceutical intermediates researchgate.net.

Liebeskind-Srogl Coupling: This reaction offers a unique method for carbon-carbon bond formation by coupling a thioester with a boronic acid wikipedia.orgdbpedia.org. Catalyzed by palladium and mediated by a copper(I) carboxylate, it proceeds under neutral conditions, making it suitable for synthesizing highly functionalized and base-sensitive ketones organic-chemistry.org. The Liebeskind-Srogl coupling has become a fundamental technique for creating complex structures that are otherwise challenging to synthesize nih.gov. The reaction's ability to use readily available starting materials under mild conditions highlights its potential for broader application in medicinal and materials chemistry organic-chemistry.orgresearchgate.net.

| Reaction | Catalyst System | Bond Formed | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium catalyst and a base | Carbon-Carbon (C-C) | High functional group tolerance, wide availability of reactants wwjmrd.com. |

| Chan-Lam Coupling | Copper catalyst, often with a ligand like pyridine | Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) | Can be run at room temperature, open to air, complements palladium-catalyzed methods wikipedia.orgorganic-chemistry.org. |

| Liebeskind-Srogl Coupling | Palladium catalyst, Copper(I) carboxylate co-catalyst | Carbon-Carbon (C-C) from thioesters | Proceeds under neutral, "baseless" conditions; suitable for base-sensitive substrates wikipedia.orgorganic-chemistry.org. |

Integration into Advanced Smart Materials for Sensing and Actuation